3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC16526584
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 3-amino-2,4-dihydrochromene-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H |
| Standard InChI Key | PZSBMJXSZAGWSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2OCC1(C#N)N.Cl |
Introduction
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride typically involves multi-step sequences, often leveraging palladium-catalyzed cross-coupling or heterocyclization strategies. A representative approach, adapted from methodologies for related chromene-carbonitriles , includes:
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Heterocyclization: Reacting 2-hydroxybenzaldehyde derivatives with propanedinitrile in the presence of a base (e.g., piperidine) to form 2-imino-2H-1-benzopyran-3-carbonitrile intermediates.
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Amination: Displacement of the imino group with an amine under acidic conditions.
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Reduction and Salt Formation: Reduction of intermediates followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Example Protocol:
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Step 1: 2-Hydroxybenzaldehyde + propanedinitrile → 2-iminocoumarin-3-carbonitrile (85–90% yield) .
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Step 2: Nitrogen displacement with aromatic amines in glacial acetic acid (55–80% yield) .
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Step 3: Sodium borohydride reduction in tetrahydrofuran (THF), followed by HCl treatment to isolate the hydrochloride salt (81–89% yield) .
Industrial Production
MolCore BioPharmatech reports large-scale manufacturing of this compound with ≥97% purity, adhering to ISO standards . Key process considerations include:
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Catalyst Optimization: Palladium-based catalysts for cross-coupling steps.
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Solvent Selection: Ethanol and THF for solubility and reaction efficiency.
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Quality Control: HPLC and mass spectrometry for purity verification .
Research Findings and Comparative Analysis
In Vitro Studies
| Property | Observation | Reference |
|---|---|---|
| Cytotoxicity (PC3 cells) | 63% inhibition at 25 μM | |
| Protein Kinase Inhibition | 44% inhibition of HsCK1ε at 1 μM | |
| Aqueous Solubility | Enhanced by hydrochloride salt formation |
Structure-Activity Relationships (SAR)
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